Cas no 18354-06-8 (1-b-D-Arabinofuranosyluracil 5'-Monophosphate)

1-b-D-Arabinofuranosyluracil 5'-Monophosphate 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,1-(5-O-phosphono-b-D-arabinofuranosyl)-

- 1-β-D-Arabinofuranosyluracil 5?-Monophosphate

- 1-β-D-Arabinofuranosyluracil 5\'-Monophosphate

- 1-β-D-Arabinofuranosyluracil 5'-Monophosphate

- Latuda

- Lurasidone HCl

- L-uridine-5'-monophosphate

- Uridin-5'-phosphat

- uridine-5'-monophosphate

- Uracil Arabinonucleoside 5'-Phosphate

- 1--D-Arabinofuranosyluracil 5'-Monophosphate

- 1-2-D-Arabinofuranosyluracil 5-Monophosphate

- 1-b-D-Arabinofuranosyluracil 5'-monophosphate

- 1-(5-O-Phosphono--D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione

- URACIL ARABINOSE-5'-PHOSPHATE

- J-011754

- 1- beta -D-Arabinofuranosyluracil 5'-Monophosphate

- 1-beta-D-Arabinofuranosyluracil 5'-Monophosphate

- Uracil arabinotide

- SCHEMBL2056713

- URACIL, 1-.BETA.-D-ARABINOFURANOSYL-, 5'-(DIHYDROGEN PHOSPHATE)

- 18354-06-8

- 1-(5-O-Phosphono-beta-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione

- IYD0EF6ZRI

- Q27466836

- ((2R,3S,4S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

- CHEBI:190946

- 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-

- [(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- Uracil, 1-beta-D-arabinofuranosyl-, 5'-(dihydrogen phosphate)

- 1-(5-O-phosphono-beta-D-arabinofuranosyl)pyrimidine-2,4(1H,3H)-dione

- 1-.BETA.-D-ARABINOFURANOSYLURACIL 5'-MONOPHOSPHATE

- 1-?-D-Arabinofuranosyluracil 5'-Monophosphate

- UNII-IYD0EF6ZRI

- 1-(5-O-Phosphono-?-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione; Uracil Arabinonucleoside 5'-Phosphate;

- 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-phosphono-beta-D-arabinofuranosyl)-

- 1-b-D-Arabinofuranosyluracil 5'-Monophosphate

-

- インチ: InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6+,7-,8-/m1/s1

- InChIKey: DJJCXFVJDGTHFX-PXBUCIJWSA-N

- ほほえんだ: O=C1C=CN([C@@H]2O[C@H](COP(=O)(O)O)[C@H](O)[C@H]2O)C(=O)N1

計算された属性

- せいみつぶんしりょう: 327.03300

- どういたいしつりょう: 324.03586699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.6

- トポロジー分子極性表面積: 166Ų

じっけんとくせい

- 密度みつど: 1.865

- 屈折率: 1.643

- PSA: 181.12000

- LogP: -2.73490

1-b-D-Arabinofuranosyluracil 5'-Monophosphate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-b-D-Arabinofuranosyluracil 5'-Monophosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-208575-1mg |

1-β-D-Arabinofuranosyluracil 5′-Monophosphate, |

18354-06-8 | 1mg |

¥2407.00 | 2023-09-05 | ||

| TRC | A764010-1mg |

1-b-D-Arabinofuranosyluracil 5'-Monophosphate |

18354-06-8 | 1mg |

$ 173.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208575-1 mg |

1-β-D-Arabinofuranosyluracil 5′-Monophosphate, |

18354-06-8 | 1mg |

¥2,407.00 | 2023-07-11 | ||

| TRC | A764010-2mg |

1-b-D-Arabinofuranosyluracil 5'-Monophosphate |

18354-06-8 | 2mg |

$ 328.00 | 2023-04-19 | ||

| TRC | A764010-5mg |

1-b-D-Arabinofuranosyluracil 5'-Monophosphate |

18354-06-8 | 5mg |

$ 764.00 | 2023-04-19 | ||

| TRC | A764010-10mg |

1-b-D-Arabinofuranosyluracil 5'-Monophosphate |

18354-06-8 | 10mg |

$ 1355.00 | 2023-04-19 |

1-b-D-Arabinofuranosyluracil 5'-Monophosphate 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleoside monophosphates

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleotides Pyrimidine ribonucleoside monophosphates

1-b-D-Arabinofuranosyluracil 5'-Monophosphateに関する追加情報

1-b-D-Arabinofuranosyluracil 5'-Monophosphate (CAS No. 18354-06-8): A Comprehensive Overview

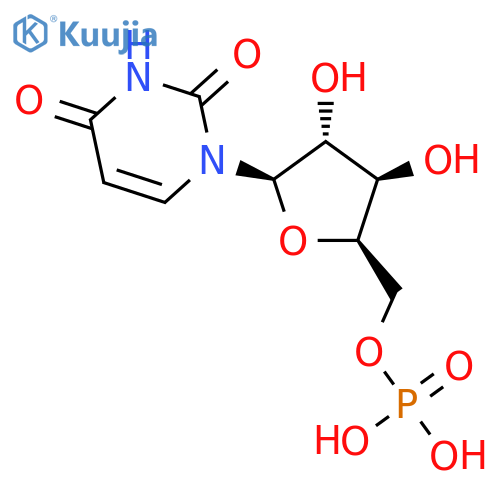

1-b-D-Arabinofuranosyluracil 5'-Monophosphate (CAS No. 18354-06-8), also known as Ara-UMP, is a nucleotide analog that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is a key intermediate in the synthesis of antiviral and anticancer agents, particularly those targeting RNA viruses and cancer cells. The unique structure of Ara-UMP makes it a valuable tool for researchers exploring novel therapeutic strategies.

The chemical structure of 1-b-D-Arabinofuranosyluracil 5'-Monophosphate consists of a uracil base linked to an arabinose sugar via a β-glycosidic bond, with a phosphate group attached to the 5' position of the sugar. This configuration confers specific biological properties that distinguish it from other nucleotides. The arabinose sugar, in particular, is crucial for its antiviral and anticancer activities, as it can be incorporated into viral and cellular RNA, leading to chain termination and inhibition of viral replication or cell proliferation.

Recent studies have highlighted the potential of Ara-UMP in the development of antiviral therapies. For instance, research published in the *Journal of Medicinal Chemistry* has shown that Ara-UMP can effectively inhibit the replication of several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the incorporation of Ara-UMP into viral RNA, which leads to premature termination of RNA synthesis and ultimately reduces viral load. This property makes Ara-UMP a promising candidate for the development of broad-spectrum antiviral drugs.

In addition to its antiviral properties, 1-b-D-Arabinofuranosyluracil 5'-Monophosphate has also been investigated for its anticancer potential. Studies have demonstrated that Ara-UMP can selectively target cancer cells by disrupting RNA synthesis and inducing apoptosis. A notable study published in *Cancer Research* reported that Ara-UMP exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. The selective toxicity towards cancer cells is attributed to the unique metabolic pathways present in these cells, which favor the incorporation of Ara-UMP over normal cells.

The synthesis of 1-b-D-Arabinofuranosyluracil 5'-Monophosphate involves several steps, including the preparation of the arabinose sugar, coupling with uracil, and subsequent phosphorylation. Advances in synthetic chemistry have led to more efficient and scalable methods for producing Ara-UMP, making it more accessible for both research and therapeutic applications. For example, a recent paper in *Organic Letters* described a novel one-pot synthesis method that significantly reduces the number of steps and improves overall yield.

The pharmacokinetic properties of Ara-UMP are also an important area of research. Studies have shown that Ara-UMP has good stability in biological systems and can be effectively delivered to target tissues. However, challenges such as low oral bioavailability and rapid clearance from the bloodstream have been identified. To address these issues, researchers are exploring various drug delivery systems, including liposomes and nanoparticles, to enhance the therapeutic efficacy and reduce side effects.

In conclusion, 1-b-D-Arabinofuranosyluracil 5'-Monophosphate (CAS No. 18354-06-8) is a versatile compound with significant potential in both antiviral and anticancer therapies. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As new synthetic methods and delivery systems continue to emerge, the future prospects for Ara-UMP in clinical applications are promising.

18354-06-8 (1-b-D-Arabinofuranosyluracil 5'-Monophosphate) 関連製品

- 27416-86-0(5'-Uridylic acid,homopolymer)

- 35170-03-7(Uridine 3’-Monophosphate Disodium Salt)

- 3387-36-8(Uridine 5′-monophosphate disodium salt)

- 28086-43-3([5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid)

- 58-98-0(Uridine 5'-(trihydrogendiphosphate))

- 365-07-1(Thymidine-5'-monophosphoric acid)

- 10003-94-8(Uridine5'-(pentahydrogen tetraphosphate) (9CI))

- 61394-51-2(4-Nitroindolin-2-one)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)